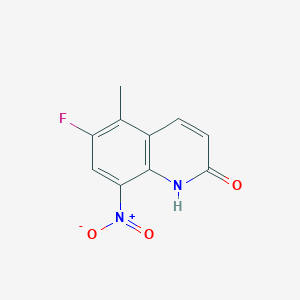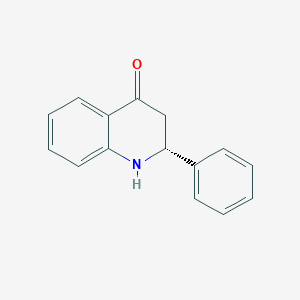![molecular formula C9H7ClN2O3 B11880345 Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo- CAS No. 653599-21-4](/img/structure/B11880345.png)
Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloro-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine ring fused with an acetic acid moiety. It has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation and addition reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(6-Chloro-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen substitution reactions can be performed to replace the chloro group with other substituents, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated products.
科学的研究の応用
2-(6-Chloro-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural similarity to bioactive molecules, it is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 2-(6-Chloro-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted imidazo[1,2-a]pyridine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Imidazole Derivatives: Compounds like 1,3-diazole possess a similar heterocyclic ring but with different substituents and biological activities.
Uniqueness
2-(6-Chloro-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid is unique due to its specific chloro substitution and acetic acid moiety, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
653599-21-4 |
|---|---|
分子式 |
C9H7ClN2O3 |
分子量 |
226.61 g/mol |
IUPAC名 |
2-(6-chloro-2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7ClN2O3/c10-5-1-2-7-11-9(15)6(3-8(13)14)12(7)4-5/h1-2,4,6H,3H2,(H,13,14) |
InChIキー |
BIOIEFQYBUWZKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=O)C(N2C=C1Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B11880269.png)
![9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880277.png)



![4-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11880329.png)


![7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880336.png)




![Methyl 2-isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11880364.png)
